2-Methyl-6-nitrobenzoate

Description

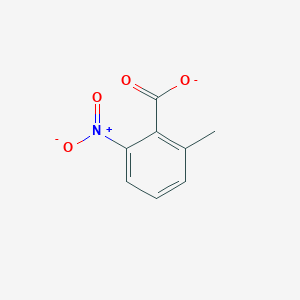

2-Methyl-6-nitrobenzoate refers to derivatives of 2-methyl-6-nitrobenzoic acid (CAS 13506-76-8), a nitro-substituted aromatic compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . The term commonly denotes its ester forms, such as methyl this compound (CAS 61940-22-5), synthesized via alkylation of the parent acid. For example, refluxing 2-methyl-6-nitrobenzoic acid with methyl iodide (MeI) and potassium carbonate in acetone yields the methyl ester in 94% purity .

Properties

Molecular Formula |

C8H6NO4- |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-methyl-6-nitrobenzoate |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |

InChI Key |

CCXSGQZMYLXTOI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

2-Methyl-6-nitrobenzoate serves as a versatile intermediate in organic synthesis. Its nitro group allows for various transformations into functional groups, making it a valuable building block in the creation of more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Utilized as an intermediate for drug development. |

| Agrochemicals | Serves as a precursor for pesticides and herbicides. |

Biological Research

In biological research, this compound is studied for its interactions with enzymes and its potential pharmacological properties.

Case Study: Anticancer Activity

In a study evaluating the effects on HeLa and MCF-7 breast cancer cells, varying concentrations of this compound were administered:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| 1 | HeLa | 50 | 30% Growth Inhibition |

| 2 | MCF-7 | 25 | Induction of Apoptosis |

This data indicates that this compound may serve as a promising therapeutic agent in cancer treatment.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial treatments.

Case Study: Microbial Detection

A bioreporter system using Cupriavidus sp. was developed to detect nitroaromatic compounds, including this compound. The system demonstrated high sensitivity and specificity towards this compound, making it a valuable tool for environmental monitoring.

Industrial Applications

In industry, this compound is used in the production of dyes and pigments due to its chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating colorants and other fine chemicals.

| Industry Application | Description |

|---|---|

| Dyes and Pigments | Used as a precursor in colorant production. |

| Fine Chemicals | Employed in the synthesis of specialty chemicals. |

Comparison with Similar Compounds

Key Properties :

- Physical State : Pale yellow liquid or crystalline powder .

- Solubility : Insoluble in water but soluble in organic solvents like ethyl acetate.

- Applications :

Comparison with Similar Compounds

Structural Analogs

The following nitro-substituted benzoates and related compounds exhibit structural similarities but distinct properties:

Physicochemical Properties

- Reactivity :

- Solubility :

- Nitrobenzoate esters (e.g., methyl 2-nitrobenzoate) are generally lipophilic, whereas the parent acid is water-insoluble .

Preparation Methods

Reaction Mechanism and Conditions

The foundational step in synthesizing 2-methyl-6-nitrobenzoate involves the oxidation of 3-nitro-o-xylene to 2-methyl-6-nitrobenzoic acid. A patented method employs dilute nitric acid (10–35% concentration) and oxygen under elevated temperature (120–150°C) and pressure (1.5–4.0 MPa) to achieve selective oxidation. This approach mitigates the risks associated with concentrated nitric acid, such as over-oxidation and byproduct formation. The reaction proceeds via radical intermediates, where oxygen acts as a co-oxidant to enhance selectivity toward the desired carboxylic acid.

Key parameters influencing yield and purity include:

-

Nitric acid concentration : Lower concentrations (10–20%) reduce side reactions like nitrophthalic acid formation.

-

Temperature : Optimal yields are observed at 145–150°C, balancing reaction rate and selectivity.

-

Reaction time : Extended durations (15–18 hours) improve conversion but may increase energy costs.

Work-up and Isolation

Post-oxidation, the crude product is filtered at 70–90°C to separate 3-nitro-2-methylbenzoic acid, while the filtrate is cooled to 10–30°C to crystallize 2-methyl-6-nitrobenzoic acid. Washing with hot water removes residual nitric acid and byproducts, yielding a purity of 96.5% (HPLC) for 2-methyl-6-nitrobenzoic acid.

Esterification of 2-Methyl-6-Nitrobenzoic Acid to this compound

Fischer Esterification Method

The conversion of 2-methyl-6-nitrobenzoic acid to its methyl ester is achieved via acid-catalyzed esterification. In the patented process, methanol and sulfuric acid are refluxed with the acid, followed by solvent distillation to concentrate the esterified product. The reaction exploits the differential esterification kinetics between 3-nitro-2-methylbenzoic acid (faster) and 2-methyl-6-nitrobenzoic acid (slower), enabling separation via pH adjustment and solvent extraction.

Typical conditions :

Alternative Esterification Techniques

While Fischer esterification is predominant, alternative methods include:

-

Transesterification : Using methyl acetate in the presence of lipases, though this is less common due to slower kinetics.

-

Azeotropic esterification : Employing toluene to remove water via Dean-Stark trap, enhancing equilibrium shift toward ester formation.

Co-Production Method for 2-Methyl-6-Nitrobenzoic Acid and 3-Nitro-2-Methylbenzoate

A novel co-production strategy (Figure 1) integrates oxidation and esterification steps to simultaneously yield 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoate. This method enhances economic viability by utilizing shared intermediates and reducing waste.

Process overview :

-

Oxidation : 3-Nitro-o-xylene is oxidized with dilute HNO₃/O₂.

-

Hot filtration : Separates 3-nitro-2-methylbenzoic acid at 70–90°C.

-

Esterification : Crude 2-methyl-6-nitrobenzoic acid is esterified with methanol.

-

Distillation : Recovers methyl 3-nitro-2-methylbenzoate, leaving 2-methyl-6-nitrobenzoic acid in the aqueous phase.

-

Acidification : The aqueous layer is acidified to precipitate 2-methyl-6-nitrobenzoic acid, which is then esterified.

Advantages :

-

Waste reduction : Nitric acid is recycled, minimizing salt byproducts.

-

Scalability : Demonstrated at pilot scale with 200 g batches.

Analytical Data and Characterization

Spectroscopic Validation

Optimization Data

Table 1 summarizes key reaction parameters and outcomes from patent examples:

| Example | HNO₃ Conc. (%) | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 10 | 145–150 | 3.5–4.0 | 18 | 78 | 96.5 |

| 3 | 20 | 135–140 | 1.5–2.0 | 15 | 82 | 98.3 |

| 4 | 35 | 120–125 | 1.5 | 6 | 65 | 95.2 |

Industrial Applications and Scalability

The co-production method is particularly suited for large-scale manufacturing due to its:

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-6-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via esterification of 2-methyl-6-nitrobenzoic acid using methanol and a catalyst. For example, trimethyl orthoacetate under nitrogen at 20–25°C has been employed to achieve high yields . Reaction parameters such as temperature control (<30°C), inert atmosphere (to prevent oxidation), and stoichiometric ratios (e.g., 1:1.5 acid-to-esterifying agent) are critical. Impurities like unreacted acid or over-esterified byproducts can be minimized via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify the methyl ester group (δ ~3.9 ppm for OCH) and nitro group (deshielding effects on aromatic protons) .

- X-ray Crystallography : Structural validation via SHELX software (e.g., SHELXL for refinement) confirms bond lengths and angles, with deviations >0.01 Å warranting reanalysis .

- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS in positive ion mode verify purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While this compound lacks GHS hazard classification, standard precautions include:

Q. How is this compound utilized as an intermediate in multi-step organic syntheses?

Methodological Answer: The compound serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. For example, it undergoes nucleophilic substitution at the nitro group with amines or reduction to aminobenzoates using Pd/C and H . Reaction monitoring via TLC (R shift from 0.6 to 0.3 in 1:1 hexane/EtOAc) ensures intermediate stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples?

Methodological Answer: GC-MS with a DB-5MS column (30 m × 0.25 mm) and splitless injection detects impurities like residual solvents (e.g., methylene chloride) at <0.1% levels. Calibration curves (R >0.995) and internal standards (e.g., deuterated toluene) improve accuracy .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer: Contradictions between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Strategies include:

Q. What crystallographic parameters require optimization during structure determination of this compound derivatives?

Methodological Answer:

- Data Collection : High-resolution data (d-spacing <0.8 Å) minimizes errors in nitro group orientation .

- Refinement : SHELXL’s restraints for aromatic rings and anisotropic displacement parameters (ADPs) improve R values (<5%) .

- Twinned Data : Use TWINLAW in SHELXTL to model pseudo-merohedral twinning .

Q. How do solvent polarity and substituent effects influence the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Hydrolysis Studies : Monitor ester degradation via pH-stat titration (0.1 M NaOH) in aqueous ethanol. Pseudo-first-order kinetics (k = 0.02 h at pH 12) reveal susceptibility to base .

- Computational Modeling : QM/MM simulations (e.g., Gaussian09) predict transition states for ester cleavage, correlating with Hammett σ values of substituents .

Q. What strategies mitigate regioselectivity challenges in nitration reactions of methyl benzoate derivatives?

Methodological Answer:

Q. How can computational docking studies predict the bioactivity of this compound-derived compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.